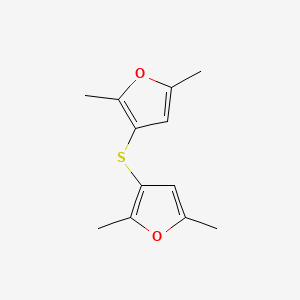![molecular formula C5HF3N4S3 B15213863 2-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 62616-82-4](/img/structure/B15213863.png)
2-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1,3,4-Thiadiazol-2-yl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole is a compound that features a unique combination of sulfur, nitrogen, and fluorine atoms within its structureThe presence of the trifluoromethyl group enhances its chemical stability and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3,4-Thiadiazol-2-yl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of 1,3,4-thiadiazole derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl sulfenyl chloride in the presence of a base, such as triethylamine, under controlled temperature conditions . The reaction proceeds through nucleophilic substitution, where the thiadiazole ring acts as a nucleophile attacking the electrophilic trifluoromethyl sulfenyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-((1,3,4-Thiadiazol-2-yl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((1,3,4-Thiadiazol-2-yl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-((1,3,4-Thiadiazol-2-yl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For instance, as a glutaminase inhibitor, it binds to the active site of the enzyme, preventing the conversion of glutamine to glutamate, which is crucial for the proliferation of cancer cells . This inhibition disrupts the metabolic pathways essential for tumor growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol: Another thiadiazole derivative with potential antineoplastic properties.
1,3,4-Thiadiazol-2-yl)methanol: A simpler thiadiazole compound used in various chemical syntheses.
Uniqueness
2-((1,3,4-Thiadiazol-2-yl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and biological activity compared to other thiadiazole derivatives . This makes it particularly valuable in the development of pharmaceuticals and agrochemicals .
Propriétés
Numéro CAS |
62616-82-4 |
|---|---|
Formule moléculaire |
C5HF3N4S3 |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
2-(1,3,4-thiadiazol-2-ylsulfanyl)-5-(trifluoromethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C5HF3N4S3/c6-5(7,8)2-10-12-4(14-2)15-3-11-9-1-13-3/h1H |
Clé InChI |
PGODMXTZCPQERM-UHFFFAOYSA-N |
SMILES canonique |
C1=NN=C(S1)SC2=NN=C(S2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


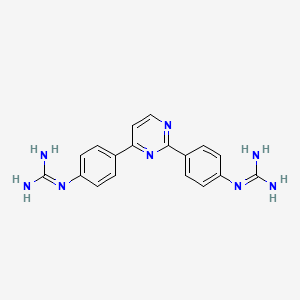
![7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B15213794.png)
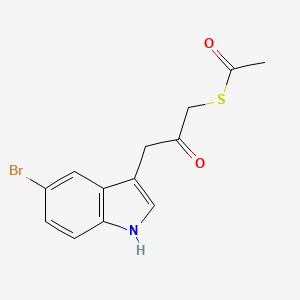
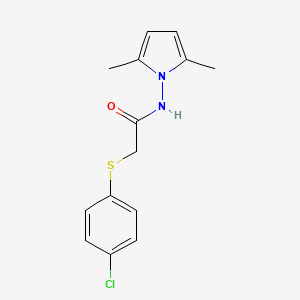
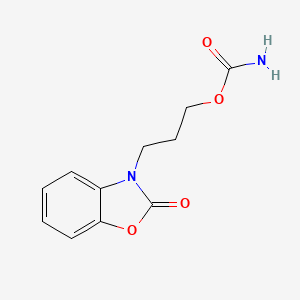

![1-(3-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B15213842.png)

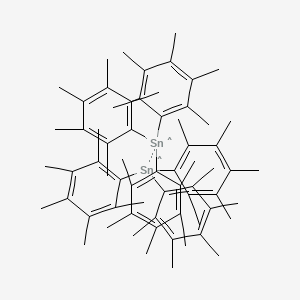
![N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B15213856.png)

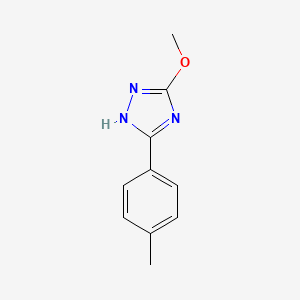
![N,N-Dimethyl-2-[1-[2-quinolinyl]ethylidene]hydrazinecarbothioamide](/img/structure/B15213872.png)
